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molecular formula C8H12N2O2S2 B8678003 Ethyl 3-[(2-amino-1,3-thiazol-5-YL)sulfanyl]propanoate CAS No. 859525-05-6

Ethyl 3-[(2-amino-1,3-thiazol-5-YL)sulfanyl]propanoate

Cat. No. B8678003
M. Wt: 232.3 g/mol
InChI Key: WRINLEMDTGKJHQ-UHFFFAOYSA-N
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Patent
US08148412B2

Procedure details

To a solution of 2-amino-5-bromothiazole (50 g, 192 mmol) in DMF (300 mL) were added potassium carbonate (53 g, 384 mmol) and ethyl 3-mercaptopropionate (25.8 g, 192 mmol). The reaction mixture was stirred at room temperature for 36 h. The mixture was partitioned between water (500 mL) and ethyl acetate (500 mL) and the isolated water phase was extracted with ethyl acetate (250 mL). The combinde organic phases were washed with water (250 mL) and 10% aqueous sodium hydrogencarbonate (250 mL), dried over anhydrous magnesium sulphate and evaporated to dryness in vacuo to give 3-(2-amino-thiazol-5-ylsulfanyl)-propionic acid ethyl ester. Yield: 19.6 g (44%). 1H-NMR (CDCl3): δ 7.07 (s, 1H); 4.15 (q, 2H); 2.88 (t, 2H); 2.61 (t, 2H); 1.26 (t, 3H); HPLC-MS: m/z: 233 (M+1).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4](Br)=[CH:5][N:6]=1.C(=O)([O-])[O-].[K+].[K+].[SH:14][CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>CN(C=O)C>[CH2:20]([O:19][C:17](=[O:18])[CH2:16][CH2:15][S:14][C:4]1[S:3][C:2]([NH2:1])=[N:6][CH:5]=1)[CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC=1SC(=CN1)Br
Name
Quantity
53 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25.8 g
Type
reactant
Smiles
SCCC(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water (500 mL) and ethyl acetate (500 mL)
EXTRACTION
Type
EXTRACTION
Details
the isolated water phase was extracted with ethyl acetate (250 mL)
WASH
Type
WASH
Details
The combinde organic phases were washed with water (250 mL) and 10% aqueous sodium hydrogencarbonate (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(C)OC(CCSC1=CN=C(S1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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